molecular formula C20H15F3N2O4 B2942952 (2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 312607-29-7

(2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Katalognummer: B2942952
CAS-Nummer: 312607-29-7
Molekulargewicht: 404.345
InChI-Schlüssel: MLUUCXMZEIYGEK-PLRJNAJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a chromene-based derivative characterized by a methoxy group at position 8, an acetylated carboxamide at position 3, and a 4-(trifluoromethyl)phenyl imino substituent at position 2. Its molecular formula is C24H18F3N3O3 (molar mass: 453.41 g/mol). The trifluoromethyl group confers strong electron-withdrawing effects, enhancing metabolic stability and hydrophobic interactions in biological systems . This compound is synthesized via condensation reactions similar to those described for 8-methoxy-2-imino-2H-chromene-3-carboxylic acid derivatives, where aldehyde precursors are reacted with amines to form imine linkages .

Eigenschaften

IUPAC Name

N-acetyl-8-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O4/c1-11(26)24-18(27)15-10-12-4-3-5-16(28-2)17(12)29-19(15)25-14-8-6-13(7-9-14)20(21,22)23/h3-10H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUUCXMZEIYGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, commonly referred to as N-acetyl-8-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide, is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

The chemical formula of this compound is C20H15F3N2O4C_{20}H_{15}F_3N_2O_4 with a CAS number of 312607-29-7. It features a chromene structure that is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis via caspase activation
PC3 (Prostate)6.5Inhibition of Bcl-2 expression

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is attributed to the suppression of NF-kB signaling pathways, which play a crucial role in inflammation.

Table 2: Anti-inflammatory Activity

CytokineConcentration (pg/mL)Inhibition (%)
TNF-alpha15065
IL-620070

Case Study 1: Breast Cancer

A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with the compound, suggesting its potential as a therapeutic agent in breast cancer management.

Case Study 2: Prostate Cancer

Another investigation focused on the PC3 prostate cancer cell line, where the compound was found to significantly reduce cell viability and promote apoptosis. The study highlighted the importance of further research into its use as an adjunct therapy in prostate cancer treatment protocols.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines.
  • Signal Transduction Interference : Disruption of NF-kB signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Properties

Compound Name R1 (Position 8) R2 (Imino Substituent) Molecular Formula Molar Mass (g/mol) Key Properties Reference
Target Compound Methoxy 4-(Trifluoromethyl)phenyl C24H18F3N3O3 453.41 High electronegativity, metabolic stability
Compound 15 (2-chlorophenyl) Methoxy 2-Chlorophenyl C17H13ClN2O3 328.75 Electron-withdrawing Cl, increased reactivity
Ethoxy Derivative Ethoxy 4-Methylphenyl C21H20N2O4 364.39 Higher lipophilicity, reduced clearance
Benzothiazole Derivative Methoxy 4-(6-Methylbenzothiazolyl) C27H21N3O4S 483.54 Extended conjugation, π-π interactions
Benzodiazolyl Derivative Methoxy 4-(Benzodiazolyl)phenyl C31H24N4O3 500.55 High molar mass, pKa ~10.75 (predicted)

Functional Group Impact

  • Trifluoromethyl vs. Chloro/Methyl : The 4-(trifluoromethyl)phenyl group in the target compound enhances hydrophobicity and resistance to oxidative metabolism compared to 2-chlorophenyl (Compound 15) or 4-methylphenyl (ethoxy derivative) . The trifluoromethyl group’s steric bulk and electronegativity may improve binding to hydrophobic enzyme pockets.
  • Methoxy vs.
  • Heterocyclic Substituents : The benzothiazole and benzodiazolyl groups (Evidences 8, 10) introduce aromatic heterocycles, enabling π-π stacking and hydrogen bonding. These features may enhance target affinity but reduce solubility .

Pharmacological Relevance

  • Vicriviroc Maleate (), a CCR5 antagonist containing a 4-(trifluoromethyl)phenyl group, underscores the role of this substituent in improving drug bioavailability and resistance to degradation .

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns, critical for crystal packing and solubility, vary with substituents. The trifluoromethyl group’s electronegativity may alter hydrogen-bond acceptor capacity compared to methyl or chloro groups, influencing crystallinity and dissolution rates . Computational studies using density-functional theory (DFT) (Evidences 1, 2) could further elucidate electronic effects, while SHELX software () may aid in crystallographic analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.